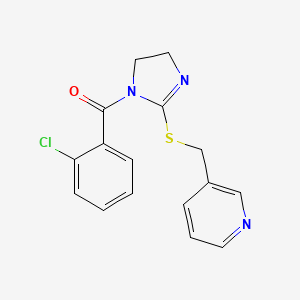
(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
Based on the activities of similar compounds, it can be inferred that this compound might interfere with the vital biological processes of the target organisms, leading to their death or inhibition .
Biochemical Pathways
Considering the potential antileishmanial and antimalarial activities, it’s likely that this compound interferes with the metabolic pathways essential for the survival and replication of the parasites .
Result of Action
Given the potential antileishmanial and antimalarial activities, it can be inferred that the compound may lead to the death or growth inhibition of the parasites .
Activité Biologique
The compound (2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H16ClN3OS
- Molecular Weight : 335.84 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against multiple cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | PC-3 (prostate cancer) | 0.67 | Induces apoptosis |
| Compound B | HCT-116 (colon cancer) | 0.80 | Inhibits EGFR signaling |
| Compound C | ACHN (renal cancer) | 0.87 | Targets IL-6 pathways |
These results indicate that modifications in the chemical structure can lead to enhanced anticancer activity, suggesting a promising avenue for further research.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Compounds similar to this compound have been shown to induce programmed cell death in cancer cells, which is a desirable trait for anticancer agents.
- Inhibition of Key Enzymes : Studies have indicated that certain derivatives inhibit enzymes such as EGFR and Src, which are critical in cancer cell proliferation and survival.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine levels, particularly IL-6.
Study 1: Anticancer Activity Evaluation
A study conducted by Arafa et al. synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines using MTT assays. The results demonstrated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to target proteins involved in cancer progression. These studies revealed strong interactions with EGFR and other kinases, indicating potential as a targeted therapy.
Propriétés
IUPAC Name |
(2-chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-14-6-2-1-5-13(14)15(21)20-9-8-19-16(20)22-11-12-4-3-7-18-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGELKFATYPVZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














